5'-Chloro-5'-deoxy-N,N-dimethyladenosine 5'-Chloro-5'-deoxy-N,N-dimethyladenosine
Brand Name: Vulcanchem
CAS No.: 59987-43-8
VCID: VC17305507
InChI: InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
SMILES:
Molecular Formula: C12H16ClN5O3
Molecular Weight: 313.74 g/mol

5'-Chloro-5'-deoxy-N,N-dimethyladenosine

CAS No.: 59987-43-8

Cat. No.: VC17305507

Molecular Formula: C12H16ClN5O3

Molecular Weight: 313.74 g/mol

* For research use only. Not for human or veterinary use.

5'-Chloro-5'-deoxy-N,N-dimethyladenosine - 59987-43-8

Specification

CAS No. 59987-43-8
Molecular Formula C12H16ClN5O3
Molecular Weight 313.74 g/mol
IUPAC Name (2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
Standard InChI Key KLHFNUBNTSXJOK-WOUKDFQISA-N
Isomeric SMILES CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O
Canonical SMILES CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O

Introduction

Chemical Identity and Structural Features

Core Structure and Modifications

The parent compound, 5'-chloro-5'-deoxyadenosine (molecular formula: C10H12ClN5O3\text{C}_{10}\text{H}_{12}\text{ClN}_5\text{O}_3, molecular weight: 285.69 g/mol ), features a chlorine atom replacing the 5'-hydroxyl group of adenosine. In the N,N-dimethyl variant, the adenine base undergoes dimethylation at the N6 position, yielding C12H16ClN5O3\text{C}_{12}\text{H}_{16}\text{ClN}_5\text{O}_3. This modification likely enhances lipophilicity, altering membrane permeability and receptor binding kinetics compared to non-methylated analogs .

Key Structural Attributes:

  • Sugar moiety: 5'-deoxyribose with a chlorine substituent.

  • Adenine modification: Dimethylation at the N6 position.

  • Stereochemistry: Retains β-D-ribofuranose configuration, critical for bioactivity .

Physicochemical Properties

While experimental data for the dimethylated derivative are unavailable, the parent compound’s properties offer predictive insights:

Property5'-Chloro-5'-deoxyadenosinePredicted for N,N-Dimethyl Variant
Molecular Weight285.69 g/mol 313.74 g/mol
SolubilitySlight in DMSO/water Enhanced in organic solvents
Melting Point78–85°C ~90–100°C (estimated)
logP~0.5 ~1.2–1.5 (dimethyl effect)

Synthetic Pathways and Analytical Characterization

Synthesis of 5'-Chloro-5'-deoxyadenosine Analogs

The synthesis of 5'-chloro-5'-deoxyadenosine typically involves sulfoxide intermediates. For example, chlorination of adenosine 5'-sulfoxides with iodobenzene dichloride (PhICl2\text{PhICl}_2) yields 5'-chloro derivatives . The dimethylated variant would require additional steps, such as:

  • Protection of hydroxyl groups: Acetylation of 2'- and 3'-OH positions.

  • Sulfoxide formation: Reaction with 4-methoxyphenylthiol.

  • Chlorination: Treatment with PhICl2\text{PhICl}_2 to introduce the 5'-Cl group.

  • Dimethylation: Alkylation of the adenine N6 amine using methyl iodide or dimethyl sulfate.

  • Deprotection: Acidic or basic hydrolysis to remove acetyl groups .

Critical Reaction Considerations:

  • Stereochemical control: Chlorination at C5' proceeds with retention of configuration, as confirmed by X-ray crystallography .

  • Dimethylation efficiency: N6-methylation often requires strong bases (e.g., NaH) to deprotonate the amine prior to alkylation .

Analytical Confirmation

1H-NMR of the parent compound shows characteristic signals:

  • Adenine H8: δ 8.35 ppm (s, 1H).

  • Ribose H1': δ 5.90 ppm (d, J = 6.0 Hz).

  • Chlorine at C5': deshields adjacent protons (H4' and H5') .
    For the dimethylated variant, expect:

  • N(CH3)2 protons: δ 3.10 ppm (s, 6H).

  • Adenine H2: Downfield shift due to diminished hydrogen bonding .

Biological Activity and Mechanistic Implications

Adenosine Receptor Interactions

5'-Chloro-5'-deoxyadenosine analogs act as adenosine A1 receptor (A1AR) agonists. In neuropathic pain models, 5'-Cl5'd-(±)-ENBA (a related chloro derivative) reduced mechanical allodynia and thermal hyperalgesia via A1AR activation, with effects reversible by the antagonist DPCPX . The dimethylated variant may exhibit:

  • Enhanced receptor affinity: Hydrophobic N6-methyl groups could improve binding to A1AR’s transmembrane domains.

  • Prolonged half-life: Reduced deamination by adenosine deaminase (ADA) due to steric hindrance .

Anti-Inflammatory and Glial Modulation

Chronic administration of 5'-Cl5'd-(±)-ENBA in mice suppressed microglial and astrocyte activation in the spinal cord, correlating with reduced neuropathic pain . Dimethylation might amplify this effect by:

  • Increasing blood-brain barrier penetration: Higher logP improves CNS bioavailability.

  • Modulating cytokine release: N6-methylation alters adenosine’s interaction with immune cell receptors .

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